Patulin-13C3
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Overview
Description
Patulin-13C3 is a labeled form of patulin, a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys. Patulin is commonly found in apples and apple-derived products. The labeled compound, this compound, is used as an internal standard in analytical chemistry to quantify patulin levels in various samples .
Mechanism of Action
Target of Action
Patulin-13C3, a labeled variant of Patulin (PAT), is a mycotoxin produced by certain species of fungi, including Aspergillus, Penicillium, and Byssochlamys . It primarily targets Photosystem II (PSII), acting as a natural PSII inhibitor . PSII plays a crucial role in the photosynthesis process in plants, where it facilitates the conversion of light energy into chemical energy .
Mode of Action
This compound interacts with its target, PSII, by blocking the electron transport from the primary to secondary plastoquinone acceptors (QA to QB) of PSII . This interaction significantly reduces photosynthetic efficiency, leading to herbicidal activity and causing significant leaf lesions on certain plants .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been found to influence the amino acids and short-chain fatty acid metabolism pathways . Furthermore, it impacts the ERK/MAPK and PI3K/AKT pathways, which are primarily responsible for regulating genes involved in cell proliferation, inflammation, autophagy, and apoptosis .
Pharmacokinetics
It’s known that this compound can be identified and quantified in apple-derived products using liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry (lc-apci-ms/ms) . This suggests that the compound can be absorbed and distributed in these products.
Result of Action
The action of this compound results in significant molecular and cellular effects. It induces genotoxicity and modulates glutathione in Hep G2 cells . The suppression of the α1A-adrenergic receptors and the subsequent impact on ERK and its associated pathways disrupt the overall physiological balance in the kidney .
Action Environment
Environmental factors play a crucial role in influencing the action, efficacy, and stability of this compound. For instance, ambient pH has a significant impact on the expression of genes and growth factors involved in patulin biosynthesis . When the pH is extremely acidic or basic, the growth factors of the producing fungi are inhibited, and patulin production is reduced . Furthermore, this compound is primarily found in ripe apples and apple products, indicating that the compound’s action can be influenced by the specific environmental conditions of these products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Patulin-13C3 involves the incorporation of carbon-13 isotopes into the patulin molecule. This is typically achieved through a multi-step synthetic process that starts with labeled precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and accuracy of the labeled compound. The final product is often provided in a neat form or as a solution, depending on the requirements of the analytical method .
Chemical Reactions Analysis
Types of Reactions
Patulin-13C3 undergoes various chemical reactions, including:
Oxidation: Patulin can be oxidized to form different degradation products.
Reduction: Reduction reactions can convert patulin into less toxic compounds.
Substitution: Patulin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like cysteine can react with patulin under acidic conditions.
Major Products Formed
The major products formed from these reactions include various degradation products that are often less toxic than the parent compound. For example, the reaction of patulin with cysteine under heat-assisted conditions results in multiple degradation products .
Scientific Research Applications
Patulin-13C3 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard for the quantification of patulin in food and beverage samples.
Food Safety: Monitoring and controlling patulin levels in apple-derived products to ensure compliance with regulatory standards.
Toxicology: Studying the toxicological effects of patulin and its degradation products on human health
Comparison with Similar Compounds
Similar Compounds
Aflatoxins: Produced by Aspergillus species, aflatoxins are also mycotoxins with significant health risks.
Ochratoxin A: Another mycotoxin produced by Aspergillus and Penicillium species, known for its nephrotoxic effects.
Fumonisins: Produced by Fusarium species, fumonisins are mycotoxins that primarily affect corn and corn-based products.
Uniqueness of Patulin-13C3
This compound is unique due to its isotopic labeling, which allows for precise quantification in analytical methods. This makes it an invaluable tool in food safety and toxicological research, providing accurate and reliable data for regulatory compliance and health risk assessments .
Properties
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-CDYZYAPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C2C(=CC(=O)O2)[13CH](O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676098 |
Source
|
Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748133-69-9 |
Source
|
Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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